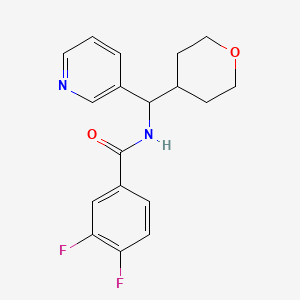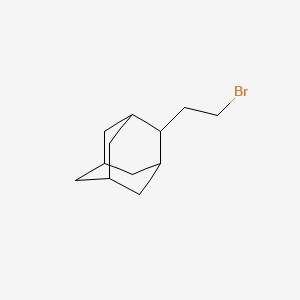
1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also known as Epicaptopril .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The molecule also contains a carboxylic acid group .Chemical Reactions Analysis
The reactions of carboxylic acids generally belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, like the one present in this compound, are weak acids . They are many orders of magnitude stronger than the corresponding alcohols . The polarity of the carbonyl group in the carboxyl group contributes to the acidity of the carboxylic acids .Scientific Research Applications
Crystal Structure Studies
1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is closely related to captopril, a compound studied for its crystal structures. The structures of captopril and its disulfide metabolite were determined by X-ray diffraction, revealing differences in the conformations of their proline rings and side chains containing the sulfhydryl group. These studies help in understanding the molecular geometries and interactions in such compounds (Bojarska et al., 2015).
Quantum-Chemical Calculations
The compound has been involved in studies focusing on quantum-chemical calculations. For instance, reactions involving 1H-pyrazole-3-carboxylic acid were examined, leading to various derivatives. These studies are significant for understanding the reactivity and potential applications of related compounds in pharmaceutical and biochemical contexts (Yıldırım et al., 2005).
Reactive Extraction Studies
Its analog, pyridine-3-carboxylic acid, was examined for its reactive extraction efficiency. Such studies are crucial in the production and separation processes in the pharmaceutical industry, highlighting the potential for similar applications of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid (Kumar & Babu, 2009).
Synthesis and Biological Activity
Research has also been conducted on the synthesis of various derivatives of pyrrolidine compounds, including those similar to 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid. These studies often assess their biological activities, such as antiinflammatory and analgesic effects, highlighting the compound's relevance in medicinal chemistry (Muchowski et al., 1985).
Catalytic Applications
The compound is involved in research focusing on catalysis, such as stereoselective Michael additions. This demonstrates its potential role as a catalyst in organic syntheses, contributing to the development of new pharmaceuticals and fine chemicals (Singh et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid, also known as Epicaptopril , include Metallo-beta-lactamase L1 , Beta-lactamase , Organic hydroperoxide resistance protein , and Angiotensin-converting enzyme . These targets play crucial roles in various biological processes, including antibiotic resistance and blood pressure regulation .
Mode of Action
Epicaptopril interacts with its targets by binding to their active sites, thereby modulating their activities
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to antibiotic resistance and blood pressure regulation .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its known targets, it can be inferred that it may have potential effects on antibiotic resistance and blood pressure regulation .
Safety and Hazards
While specific safety and hazard information for “1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is not available, it’s important to handle all chemicals with care. Pyrrolidine, a component of this compound, is considered hazardous. It is highly flammable and causes severe skin burns and eye damage .
Future Directions
properties
IUPAC Name |
1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14-6-4-8(11)10-5-2-3-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKWFPYPZTKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)


![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)